molecular formula C11H6Cl3IN2O2S B2955824 2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide CAS No. 338401-06-2

2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide

Cat. No.: B2955824
CAS No.: 338401-06-2
M. Wt: 463.5
InChI Key: OQLUCLOCWREESC-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of three chlorine atoms, one iodine atom, and a pyridine ring attached to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound to introduce chlorine and iodine atoms. The reaction conditions often require the use of specific reagents such as halogenating agents (e.g., N-chlorosuccinimide for chlorination and iodine monochloride for iodination) and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura coupling). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to specific biological effects. The compound may also participate in signaling pathways and modulate cellular processes through its chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trichlorobenzenesulfonamide: Lacks the iodine atom and pyridine ring, resulting in different chemical properties and applications.

    N-(5-iodo-2-pyridinyl)benzenesulfonamide:

    2,4,5-trichloro-N-(2-pyridinyl)benzenesulfonamide: Similar structure but without the iodine atom, leading to variations in its chemical behavior.

Uniqueness

The unique combination of chlorine, iodine, and pyridine ring in 2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide imparts distinct chemical properties that make it valuable for specific applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

2,4,5-trichloro-N-(5-iodopyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3IN2O2S/c12-7-3-9(14)10(4-8(7)13)20(18,19)17-11-2-1-6(15)5-16-11/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLUCLOCWREESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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